![molecular formula C18H17N3O5S B2496320 4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886939-14-6](/img/structure/B2496320.png)

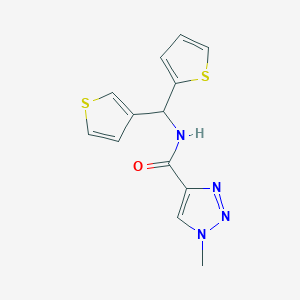

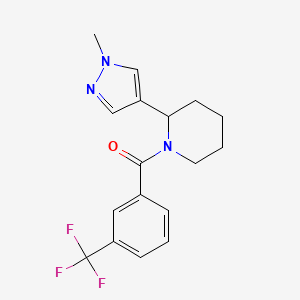

4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves multiple steps, including the cyclization of hydrazides and the oxidative cyclization of hydrazones. A study by Gangapuram and Redda (2009) detailed the synthesis of substituted oxadiazoles, showcasing methodologies that could be relevant for synthesizing the subject compound, indicating fair to good yields through sodium borohydride reduction processes (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Oxadiazole derivatives exhibit intriguing molecular structures, often analyzed through crystallography and density functional theory (DFT) calculations. Kumara et al. (2017) conducted structural and Hirshfeld surface analyses on oxadiazole compounds, providing insights into their molecular geometry, crystalline structure, and intermolecular interactions, which are crucial for understanding the physicochemical properties of these molecules (Kumara et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of compounds that are frequently explored for their biological activities. Compounds with the 1,3,4-oxadiazole moiety are particularly attractive due to their potential pharmacological properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial activity, showing moderate to significant effects against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This underscores the compound's relevance in the search for new antimicrobial agents.

Pharmacological Evaluation

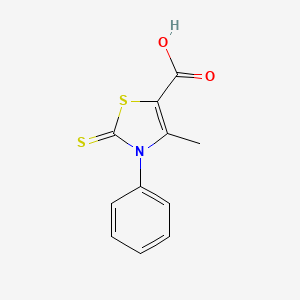

Further pharmacological evaluations of related compounds have demonstrated diverse activities. For example, research on benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents highlights the versatility of the oxadiazole ring in drug development. These compounds have shown good activity against various bacterial strains and Mycobacterium tuberculosis, suggesting the potential for developing new treatments for infectious diseases (Shingare et al., 2022).

Material Science Applications

In addition to medicinal applications, the oxadiazole derivatives exhibit properties useful in material science. For instance, compounds incorporating the 1,3,4-oxadiazole moiety have been explored for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating significant efficiency and suggesting potential applications in industrial corrosion protection (Ammal et al., 2018).

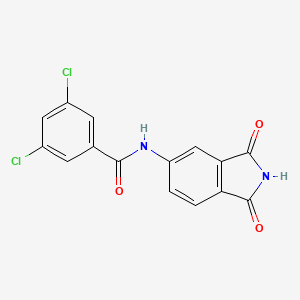

Anticancer Activity

Several studies have also focused on the anticancer potential of oxadiazole derivatives. Compounds synthesized from 1,3,4-oxadiazole and evaluated against various cancer cell lines have shown moderate to excellent activity, underlining the importance of this chemical structure in the development of new anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

1,3,4-Oxadiazole derivatives have shown promising results in the field of cancer treatment . They selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .

properties

IUPAC Name |

4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-3-27(23,24)13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGGFJGMDHTGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)